molecular formula C11H14BrNO2 B233070 Ethyl 3-amino-3-(4-bromophenyl)propanoate CAS No. 146579-92-2

Ethyl 3-amino-3-(4-bromophenyl)propanoate

Cat. No.: B233070
CAS No.: 146579-92-2
M. Wt: 272.14 g/mol
InChI Key: ZWLFFTWOHGTGEB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-bromophenyl)propanoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of propanoic acid and contains an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(4-bromophenyl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-bromo-3-(4-bromophenyl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-bromophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the bromophenyl group may yield phenyl derivatives .

Scientific Research Applications

Ethyl 3-amino-3-(4-bromophenyl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(3-bromophenyl)propanoate
  • Ethyl 3-amino-3-(4-chlorophenyl)propanoate
  • Ethyl 3-amino-3-(4-fluorophenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The bromine atom can participate in specific interactions that other halogens may not, making this compound particularly valuable in certain applications .

Properties

IUPAC Name

ethyl 3-amino-3-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLFFTWOHGTGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397693
Record name ethyl 3-amino-3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146579-92-2
Record name ethyl 3-amino-3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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